molecular formula C10H15N3 B7458482 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine

Cat. No. B7458482
M. Wt: 177.25 g/mol
InChI Key: KWNBXYJSCFAYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine (DMPP) is a compound that has gained significant attention in the field of scientific research in recent years. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been used extensively in studies investigating the physiological and biochemical effects of nAChRs.

Mechanism of Action

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is a potent agonist of nAChRs and acts by binding to the receptor and causing a conformational change that opens the ion channel. This results in the influx of cations, including calcium and sodium, which can trigger various cellular responses, including the release of neurotransmitters.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been shown to have several biochemical and physiological effects, including the activation of nAChRs in the central and peripheral nervous systems. This activation can lead to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which can modulate various physiological processes, including learning and memory, pain perception, and addiction. 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is its high potency and selectivity for nAChRs, which makes it a useful tool for investigating the physiological and biochemical effects of these receptors. However, one limitation of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is its short half-life, which can make it difficult to study long-term effects. Additionally, 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine, including the development of new drugs that target nAChRs and the investigation of its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine on the nervous system and to identify any potential side effects or toxicity issues. Finally, the use of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine in combination with other drugs or therapies may have synergistic effects and could be an area of future research.

Synthesis Methods

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine can be synthesized in several ways, but the most common method is through the reaction of 2,4-dimethylpyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction yields 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine as a white crystalline solid with a melting point of 168-170°C.

Scientific Research Applications

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been extensively used in scientific research to investigate the physiological and biochemical effects of nAChRs. It has been used to study the role of nAChRs in various processes, including learning and memory, pain perception, and addiction. 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has also been used to investigate the pharmacology of nAChRs and to develop new drugs that target these receptors.

properties

IUPAC Name

2,4-dimethyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-7-10(12-9(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBXYJSCFAYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine

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